4-METHOXYCARBONYL-3,5-DIMETHYLPHENYLBORONIC ACID
CAS No.: 876189-19-4
Cat. No.: VC21214719
Molecular Formula: C10H13BO4
Molecular Weight: 208.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 876189-19-4 |
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Molecular Formula | C10H13BO4 |
Molecular Weight | 208.02 g/mol |
IUPAC Name | (4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid |
Standard InChI | InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3 |
Standard InChI Key | PZRQLKHCAJPJDQ-UHFFFAOYSA-N |
SMILES | B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O |
Canonical SMILES | B(C1=CC(=C(C(=C1)C)C(=O)OC)C)(O)O |
Introduction
Chemical Identity and Structure
Basic Identification
4-Methoxycarbonyl-3,5-dimethylphenylboronic acid is uniquely identified through various chemical designations. The compound's CAS number is 876189-19-4, which serves as its unique chemical identifier in regulatory and database systems. Its molecular formula is C₁₀H₁₃BO₄, indicating its atomic composition consisting of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms. The molecular weight of the compound is calculated to be 208.02 g/mol, a parameter essential for stoichiometric calculations in chemical synthesis.
Structural Identification
The IUPAC name of the compound is (4-methoxycarbonyl-3,5-dimethylphenyl)boronic acid, which systematically describes its chemical structure. For digital chemical information exchange, the compound is represented by its InChI (International Chemical Identifier): InChI=1S/C10H13BO4/c1-6-4-8(11(13)14)5-7(2)9(6)10(12)15-3/h4-5,13-14H,1-3H3. The corresponding InChI Key, a condensed digital representation, is PZRQLKHCAJPJDQ-UHFFFAOYSA-N.
Structural Features
The structure of 4-methoxycarbonyl-3,5-dimethylphenylboronic acid consists of a phenyl ring with three distinct substituents:
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A boronic acid group (-B(OH)₂) at position 1
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A methoxycarbonyl group (-COOCH₃) at position 4 (para to the boronic acid)
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Two methyl groups (-CH₃) at positions 3 and 5 (meta to the boronic acid)
This specific substitution pattern creates an electronically and sterically unique environment that influences the compound's chemical behavior and reactivity in various transformations. The presence of both electron-withdrawing (methoxycarbonyl) and electron-donating (methyl) groups creates an interesting electronic distribution across the aromatic ring, affecting its reactivity in coupling reactions.
Physical and Chemical Properties
Physical Properties
4-Methoxycarbonyl-3,5-dimethylphenylboronic acid possesses distinct physical characteristics that influence its handling and applications in chemical synthesis. The compound typically exists as a crystalline solid at room temperature. Its boiling point is estimated to be 366.6±52.0°C at 760 mmHg, indicating high thermal stability . The flash point is approximately 175.503°C, which is relevant for safety considerations during handling and storage .
For optimal preservation of its chemical integrity, 4-methoxycarbonyl-3,5-dimethylphenylboronic acid should be stored in refrigerated conditions . This storage recommendation is common for boronic acids to prevent gradual degradation through processes such as oxidation or dehydration to form boroxines (cyclic anhydrides of boronic acids).
Chemical Properties
As a boronic acid derivative, 4-methoxycarbonyl-3,5-dimethylphenylboronic acid exhibits several characteristic chemical properties:
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Lewis Acidity: The boron atom in the boronic acid group has an empty p-orbital, conferring Lewis acidic character to the molecule.
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Formation of Tetrahedral Adducts: The compound can react with Lewis bases to form tetrahedral adducts, which is fundamental to its reactivity in transmetalation processes.
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Reversible Esterification: The boronic acid moiety can undergo reversible esterification with diols to form cyclic boronate esters.
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Stability in Air: While generally more stable than many organometallic reagents, boronic acids can slowly oxidize in air, particularly in solution.
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pH-Dependent Equilibria: In aqueous solutions, boronic acids exist in equilibrium with their corresponding hydroxy-boronate anions, with the position of equilibrium being pH-dependent.
The methoxycarbonyl group at the para position influences the electronic properties of the aromatic ring, affecting the reactivity of the boronic acid function. The two methyl groups at meta positions provide steric effects and electron-donating character, further modulating the compound's reactivity profile.
Synthesis and Preparation Methods
Laboratory Synthesis
The synthesis of 4-methoxycarbonyl-3,5-dimethylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common synthetic route employs palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. This reaction is conducted in the presence of a base, such as potassium acetate, and a palladium catalyst under an inert atmosphere to prevent oxidation.
The general synthetic pathway can be represented as follows:
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Starting with 4-bromo-3,5-dimethylbenzoic acid methyl ester
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Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ (catalyst) and KOAc (base)
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Formation of the corresponding pinacol boronate ester
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Hydrolysis of the boronate ester to obtain the desired boronic acid
Chemical Reactions
Suzuki-Miyaura Coupling
The most significant reaction of 4-methoxycarbonyl-3,5-dimethylphenylboronic acid is the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This reaction proceeds through a catalytic cycle involving:
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Oxidative addition of the aryl halide to the palladium catalyst
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Transmetalation with the boronic acid
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Reductive elimination to form the new carbon-carbon bond
The reaction typically requires a base (e.g., K₂CO₃, KOH, or Cs₂CO₃) and can be performed in various solvent systems depending on the specific substrates. The methoxycarbonyl and dimethyl substituents on the phenyl ring influence the electronic properties of the boronic acid, affecting its reactivity in the transmetalation step of the coupling reaction.
Oxidation Reactions
4-Methoxycarbonyl-3,5-dimethylphenylboronic acid can undergo oxidation to form the corresponding phenol. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or sodium perborate. The reaction proceeds through the nucleophilic attack of the peroxide anion on the boron atom, followed by a 1,2-migration of the aryl group and subsequent hydrolysis.
The oxidation reaction is valuable for introducing hydroxyl functionality into molecules and can be used as part of synthetic sequences for more complex targets.
Substitution Reactions
The boronic acid group in 4-methoxycarbonyl-3,5-dimethylphenylboronic acid can be substituted with various other functional groups through different reaction pathways. Common substitution reactions include:
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Halogenation: Conversion to aryl halides using copper-mediated reactions
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Nitration: Introduction of nitro groups through specialized conditions
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Amination: Formation of arylamines through copper or palladium catalysis
These substitution reactions expand the synthetic utility of the compound as a versatile intermediate in organic synthesis.
Applications in Organic Synthesis
Cross-Coupling Reactions
4-Methoxycarbonyl-3,5-dimethylphenylboronic acid serves as a valuable building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This application allows for the construction of biaryl structures that form the core of many pharmaceutically active compounds, natural products, and materials with specialized properties.
The specific substitution pattern of this boronic acid provides access to functionalized biaryls with methoxycarbonyl and methyl groups in defined positions, which can be further elaborated through additional synthetic transformations. The presence of the methoxycarbonyl group is particularly valuable as it provides a handle for subsequent functionalization through ester hydrolysis, reduction, or amidation.
Building Block in Complex Molecule Synthesis
Beyond simple cross-coupling reactions, 4-methoxycarbonyl-3,5-dimethylphenylboronic acid finds application as a building block in the synthesis of complex molecular architectures. Its well-defined substitution pattern makes it useful for introducing specific structural motifs into larger molecules.
The compound can be incorporated into synthetic sequences targeting:
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Pharmaceutical compounds with defined substitution patterns
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Natural product analogues requiring specific aromatic building blocks
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Materials science applications where precise molecular architecture is crucial
The ability to introduce a methoxycarbonyl-3,5-dimethylphenyl moiety through controlled carbon-carbon bond formation represents a powerful synthetic capability in modern organic chemistry.
Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-methoxycarbonyl-3,5-dimethylphenylboronic acid serves as a valuable intermediate for the synthesis of potential drug candidates. The methoxycarbonyl group can be readily converted to various other functional groups, including carboxylic acids, amides, and alcohols, allowing for the exploration of structure-activity relationships in drug discovery programs.
The compound enables the construction of molecules with specific three-dimensional arrangements of functional groups, which is crucial for optimal binding to biological targets. Its role in medicinal chemistry extends to various therapeutic areas where biaryl motifs are prevalent structural elements.
Materials Science
In materials science, 4-methoxycarbonyl-3,5-dimethylphenylboronic acid contributes to the development of advanced materials with tailored properties. The controlled synthesis of conjugated systems, liquid crystals, and polymeric materials often relies on precise carbon-carbon bond formation enabled by boronic acid coupling reactions.
The methoxycarbonyl functionality provides opportunities for further derivatization and polymer formation, while the methyl groups can influence the packing and electronic properties of the resulting materials. These characteristics make the compound valuable in the design and synthesis of materials with specific optical, electronic, or mechanical properties.
Comparison with Similar Compounds
Structural Analogues
4-Methoxycarbonyl-3,5-dimethylphenylboronic acid belongs to a family of substituted phenylboronic acids, each with distinct chemical properties and applications . A comparison with structural analogues provides insight into the relationship between structure and reactivity:
Compound | Structural Differences | Reactivity Differences |
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Phenylboronic acid | Lacks methoxycarbonyl and methyl substituents | Generally more reactive in Suzuki coupling; less electronically biased |
4-Methoxyphenylboronic acid | Contains methoxy instead of methoxycarbonyl; lacks methyl groups | More electron-rich; different electronic influence on boronic acid reactivity |
3,4-Dimethylphenylboronic acid | Contains two methyl groups in different positions; lacks methoxycarbonyl | More electron-rich; different steric environment around reaction center |
These structural variations lead to differences in reactivity, selectivity, and applications in organic synthesis. The unique combination of substituents in 4-methoxycarbonyl-3,5-dimethylphenylboronic acid creates a specific electronic and steric environment that distinguishes it from related compounds.
Functional Differences
The presence of both electron-withdrawing (methoxycarbonyl) and electron-donating (methyl) groups in 4-methoxycarbonyl-3,5-dimethylphenylboronic acid creates a unique electronic distribution that influences its reactivity in various transformations. Compared to simpler boronic acids, this compound offers:
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Modified reactivity in Suzuki coupling reactions due to the electronic effects of the substituents
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Additional functional handles for subsequent transformations through the methoxycarbonyl group
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Altered physical properties, including solubility and stability profiles
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Specific steric environment that can influence the selectivity of reactions
These functional differences make 4-methoxycarbonyl-3,5-dimethylphenylboronic acid particularly valuable for applications requiring precise control over reactivity and product formation.
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